7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2h)-one
Overview
Description
7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2h)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2h)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions, followed by amination and reduction steps. Specific reagents and conditions would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into more saturated analogs.
Substitution: Various substitution reactions, such as nucleophilic or electrophilic substitution, could modify the functional groups on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides could be employed under appropriate conditions.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce more saturated isoquinoline derivatives.
Scientific Research Applications
7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2h)-one could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to bioactive isoquinolines.
Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its aromatic properties and biological activity.
Quinoline: Structurally related, with a nitrogen atom in a different position on the ring.
Tetrahydroisoquinoline: A more saturated analog with different chemical properties.
Uniqueness
7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2h)-one is unique due to its specific substitution pattern, which could confer distinct chemical reactivity and biological activity compared to other isoquinolines.
Properties
IUPAC Name |
7-amino-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)11/h3-5H,6,12H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAFMKJKXRCLES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C=CC(=C2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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